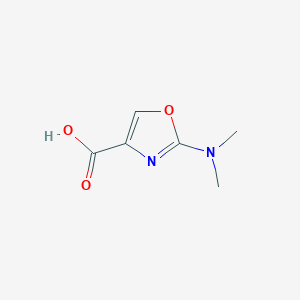
2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “2-(Dimethylamino)” part suggests the presence of a dimethylamino group attached to the second carbon of the oxazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized through free radical graft copolymerization .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid, focusing on six unique applications:
Drug Delivery Systems
2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid is utilized in the development of advanced drug delivery systems. Its unique chemical structure allows for the formation of stable complexes with various drugs, enhancing their solubility and bioavailability. This compound is particularly useful in creating targeted delivery systems that can release drugs in response to specific physiological conditions, such as pH or temperature changes .
Polymer Synthesis
This compound is a valuable monomer in the synthesis of functional polymers. It can be polymerized to form materials with specific properties, such as hydrophilicity, biocompatibility, and responsiveness to environmental stimuli. These polymers are used in a variety of applications, including biomedical devices, coatings, and sensors .
Bioconjugation
2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid is employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to synthetic molecules. This application is crucial in the development of diagnostic tools and therapeutic agents, where precise and stable conjugation is required to ensure functionality and efficacy .
Catalysis
In the field of catalysis, this compound serves as a ligand in the formation of metal complexes that act as catalysts for various chemical reactions. These catalysts are used in organic synthesis to improve reaction rates and selectivity, making the processes more efficient and sustainable .
Fluorescent Probes
The compound is also used in the design of fluorescent probes for biological imaging. Its ability to form stable fluorescent complexes makes it an excellent candidate for tracking and visualizing biological processes at the cellular and molecular levels. This application is particularly important in research areas such as cell biology and medical diagnostics .
Antimicrobial Agents
Research has shown that derivatives of 2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid exhibit antimicrobial properties. These derivatives can be used to develop new antimicrobial agents that are effective against a broad spectrum of pathogens, including bacteria and fungi. This application is critical in addressing the growing issue of antimicrobial resistance .
将来の方向性
特性
IUPAC Name |
2-(dimethylamino)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h3H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWZFXHKPFYTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2626772.png)

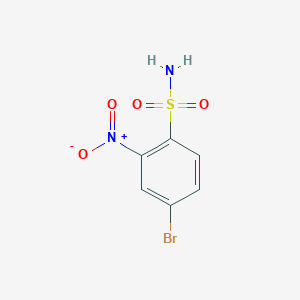
![4-(2,5-dioxopyrrolidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2626777.png)

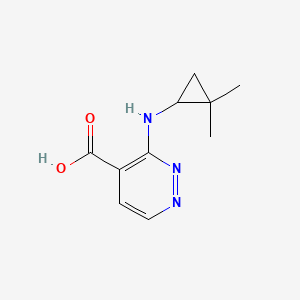
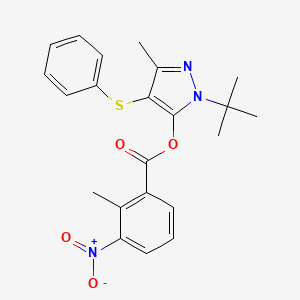
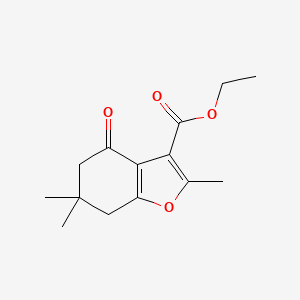
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2626785.png)
![(6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2626786.png)



![Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate](/img/structure/B2626794.png)